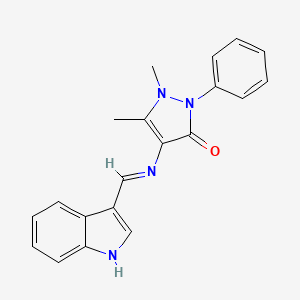

(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a member of the pyrazole and indole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with pyrazolone precursors. Various synthetic routes have been explored, including:

- Condensation Reactions : Indole aldehydes react with 1,5-dimethyl-2-phenylpyrazolone in the presence of suitable catalysts.

- Use of Biocatalysts : Recent studies have employed magnetic aminated starch (MAST) as a biocatalyst to enhance yields and reduce reaction times significantly .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:

- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-4... | MCF-7 | 10.5 |

| (E)-4... | A549 | 12.0 |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have reported that derivatives containing the pyrazole moiety possess broad-spectrum antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria .

The biological activity is often attributed to the interaction with specific molecular targets:

- Receptor Binding : Compounds in this class may act as agonists or antagonists at various receptors, including serotonin receptors, which are implicated in mood regulation and psychiatric disorders .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases and lipoxygenases .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Anticancer Activity : In a study involving MCF-7 cells, the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Antimicrobial Efficacy : A comparative study showed that the compound had a higher antibacterial effect than traditional antibiotics against resistant strains of bacteria .

Applications De Recherche Scientifique

Based on the search results, the compound "(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one" and its derivatives have applications in various scientific research fields, including antimicrobial, antiviral, and anticancer studies .

Antimicrobial Applications:

- Several pyrazolone derivatives exhibit antimicrobial activity against various microorganisms . For example, some dichloropyrazolone compounds have potent activity against Bacillus subtilis, Sarcina lutea, Staphylococcus aureus, and Enterococcus faecalis .

- In one study, benzofuran-pyrazole-based compounds showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Compound 9 in that study notably inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin .

- Molecular docking studies of pyrazolone derivatives have shown that their antimicrobial activities are consistent with their ability to inhibit glucosamine-6-phosphate synthase .

Antiviral Applications:

- certain pyrazolone analogues have a favorable binding affinity towards Mpro and PLpro proteins of SARS-CoV-2, suggesting they could express antiviral properties by blocking binding to the host cell and viral spreading .

- In silico ADME/T calculations have predicted favorable drug-like properties, oral bioavailability, and good pharmacokinetic parameters for synthesized pyrazolones, indicating their potential as multitarget agents against SARS-CoV-2 .

Anticancer Applications:

- определённые 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been studied for their anticancer activity on breast cancer cell lines (MCF-7) .

Additional Applications and Synthesis

- Pyrazolone derivatives have been synthesized using various methods, including utilizing magnetic aminated starch (MAST) as a biocatalyst . These synthetic approaches often involve condensation and cyclization reactions, with products confirmed through analytical techniques like MASS, FT-IR, 1H-NMR, and 13C-NMR spectrometric analyses .

Data Table: Antimicrobial Activity of Pyrazolone Derivatives

Note: MIC values for compounds IIIb and Vb are not specified in the provided search results, but their potent activity is mentioned .

Case Studies

Propriétés

IUPAC Name |

4-(1H-indol-3-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-14-19(20(25)24(23(14)2)16-8-4-3-5-9-16)22-13-15-12-21-18-11-7-6-10-17(15)18/h3-13,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNAILKDEILBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.